3-Borono-N-(2,5-dimethylphenyl)benzamide
Description
3-Borono-N-(2,5-dimethylphenyl)benzamide is a boronic acid derivative characterized by a benzamide backbone substituted with a borono (-B(OH)₂) group at the 3-position and an N-linked 2,5-dimethylphenyl group. The boronic acid moiety is notable for its ability to form reversible covalent bonds with diols and hydroxyl groups, making it valuable in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and drug development (e.g., protease inhibition) .
Properties
IUPAC Name |
[3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQWIGNLAJBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657002 | |
| Record name | {3-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-00-6 | |
| Record name | B-[3-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-N-(2,5-dimethylphenyl)benzamide typically involves the reaction of 2,5-dimethylaniline with benzoyl chloride in the presence of a boronic acid derivative. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process, which allows for the efficient production of large quantities. The process involves the continuous addition of reagents and the removal of by-products, ensuring a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides.
Scientific Research Applications
3-Borono-N-(2,5-dimethylphenyl)benzamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Borono-N-(2,5-dimethylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, depending on the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Comparisons
Boronic Acid Derivatives
Key Insights :
- The borono group in this compound distinguishes it from non-boron analogs, enabling unique biochemical interactions (e.g., reversible binding to serine proteases).
- Compared to fluoranthene-3-boronic acid, the benzamide scaffold may offer better solubility but reduced fluorescence utility.
Halogen-Substituted Benzamides
| Compound Name | Structural Features | Key Properties/Applications |
|---|---|---|
| N-(3-Bromophenyl)-2,5-dimethylbenzamide | Bromine substituent | Enhanced halogen bonding; anticancer applications |
| N-(3-Chlorophenyl)-2,5-dimethylbenzamide | Chlorine substituent | Higher polarity; antimicrobial activity |
Key Insights :
- Halogen atoms (Br, Cl) improve binding affinity via halogen bonding but lack the reversible reactivity of boronic acids.
- The borono group in this compound may confer distinct enzyme-targeting capabilities compared to halogens.
Functional Group Variations in Benzamides
Sulfonyl and Thiazole Derivatives
| Compound Name | Structural Features | Key Properties/Applications |
|---|---|---|
| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide | Thiazole ring, sulfonyl group | Antimicrobial activity; enhanced metabolic stability |
| N-(2,5-dimethylphenyl)-4-(octanoylamino)benzamide | Octanoylamino group | Increased lipophilicity; membrane penetration |
Key Insights :
- The borono group’s smaller size compared to octanoylamino may reduce steric hindrance in target interactions.
Amino and Methoxy Derivatives
| Compound Name | Structural Features | Key Properties/Applications |
|---|---|---|
| 3-Amino-N-(2,3-dimethylphenyl)benzamide | Amino group | Hydrogen bonding; enzyme modulation |
| 3,5-Dimethoxy-N-(2-methylphenyl)benzamide | Methoxy groups | Improved solubility; antioxidant activity |
Key Insights :
- Amino and methoxy groups prioritize hydrogen bonding over covalent interactions, limiting their utility in catalytic applications.
Unique Attributes of this compound
- Reactivity: The borono group enables participation in cross-coupling reactions and transient enzyme inhibition, a feature absent in halogenated or sulfonated analogs.
- Target Specificity: Potential for selective binding to proteasomes or serine hydrolases, unlike thiazole or amino derivatives.
- Challenges : Discontinued commercial status suggests synthesis or stability issues, limiting practical applications .
Biological Activity
3-Borono-N-(2,5-dimethylphenyl)benzamide is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a boron atom that can form reversible covalent bonds with various biological targets, making it a valuable candidate for drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.1 g/mol. The compound features a boronic acid moiety, which is critical for its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BNO₃ |
| Molecular Weight | 269.1 g/mol |
| Functional Groups | Boronic acid, amide |
The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors through the boron atom. This interaction can lead to enzyme inhibition or modulation of signaling pathways, which may have therapeutic implications in various diseases.
- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of proteases critical for pathogen survival, such as the Plasmodium falciparum subtilisin-like serine protease (PfSUB1) .
Antimalarial Activity
A significant body of research has focused on the antimalarial properties of boronic acid derivatives, including this compound. Studies indicate that this compound can inhibit PfSUB1, an essential enzyme for the life cycle of the malaria parasite. The structure-activity relationship (SAR) analyses revealed that modifications in the side chains can enhance selectivity and potency against PfSUB1 while minimizing off-target effects on human proteasomes .
Cancer Research
In cancer research, this compound has been evaluated for its potential as a therapeutic agent targeting various cancer types. Its ability to modulate pathways involved in cell proliferation and survival makes it a candidate for further investigation in oncology .
Case Studies
Several case studies have illustrated the efficacy of this compound in biological systems:
- Case Study 1 : A study demonstrated that this compound effectively inhibited PfSUB1 activity in vitro, leading to reduced viability of Plasmodium falciparum cultures. The IC50 value was determined to be significantly lower than that of traditional antimalarial drugs .
- Case Study 2 : In a cancer cell line assay, this compound exhibited dose-dependent inhibition of cell growth in breast cancer cells. The mechanism was attributed to the downregulation of key survival pathways mediated by enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
